molecular formula C19H18F3N3O B7356272 2-[1-[1-[2-(trifluoromethyl)phenyl]ethylamino]ethyl]-3H-quinazolin-4-one

2-[1-[1-[2-(trifluoromethyl)phenyl]ethylamino]ethyl]-3H-quinazolin-4-one

Cat. No. B7356272
M. Wt: 361.4 g/mol
InChI Key: XOCHDDDORDXGLI-UHFFFAOYSA-N
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Description

2-[1-[1-[2-(trifluoromethyl)phenyl]ethylamino]ethyl]-3H-quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Gefitinib and is a tyrosine kinase inhibitor that is widely used in cancer treatment.

Mechanism of Action

Gefitinib exerts its therapeutic effects by inhibiting the activity of EGFR, which is a transmembrane receptor that is involved in the regulation of cell growth and differentiation. EGFR is overexpressed in many types of cancer cells, leading to the activation of various signaling pathways that promote cell proliferation and survival. By inhibiting the activity of EGFR, Gefitinib can block these signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Gefitinib has been shown to have several biochemical and physiological effects in scientific research. This compound can inhibit the activity of EGFR, leading to the inhibition of downstream signaling pathways that promote cancer cell growth and proliferation. Gefitinib can also induce apoptosis in cancer cells, leading to the regression of tumors. Additionally, Gefitinib has been found to have anti-angiogenic effects, which can prevent the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

Gefitinib has several advantages for use in lab experiments. This compound is highly specific for EGFR, leading to minimal off-target effects. Additionally, Gefitinib has a well-defined mechanism of action, making it easier to study its effects on cancer cells. However, Gefitinib has some limitations for use in lab experiments. This compound can be difficult to synthesize and purify, leading to low yields and high costs. Additionally, Gefitinib can have variable effects on different types of cancer cells, making it difficult to predict its efficacy in different cancer types.

Future Directions

There are several future directions for research on Gefitinib. One potential direction is the development of new synthesis methods that can improve the yield and cost-effectiveness of this compound. Additionally, research can focus on identifying new targets for Gefitinib that can enhance its therapeutic efficacy. Finally, research can explore the use of Gefitinib in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve its therapeutic outcomes.

Synthesis Methods

The synthesis of 2-[1-[1-[2-(trifluoromethyl)phenyl]ethylamino]ethyl]-3H-quinazolin-4-one involves the reaction of 4-chloro-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-6-amine with 2-(2-aminoethylamino)ethanol in the presence of a base. This reaction results in the formation of Gefitinib, which is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

Gefitinib has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. This compound has been found to be effective in inhibiting the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. By inhibiting the activity of EGFR, Gefitinib can prevent the growth and proliferation of cancer cells, leading to the regression of tumors.

properties

IUPAC Name

2-[1-[1-[2-(trifluoromethyl)phenyl]ethylamino]ethyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O/c1-11(13-7-3-5-9-15(13)19(20,21)22)23-12(2)17-24-16-10-6-4-8-14(16)18(26)25-17/h3-12,23H,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCHDDDORDXGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)NC(C)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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